tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate
Description
tert-Butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate (CAS: 192130-34-0) is a piperazine-derived compound featuring a tert-butyl carbamate group and a phenyl ring substituted with a 2-aminoethyl moiety. This structure confers versatility as an intermediate in medicinal chemistry, particularly for coupling with pharmacophores via its primary amine group. Safety data indicate acute oral toxicity (Category 4, H302), limiting its use to research and development .
Properties
IUPAC Name |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-6-4-14(5-7-15)8-9-18/h4-7H,8-13,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJPQJLACOBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402667-09-7 | |
| Record name | tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with piperazine and 2-chloroethylamine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
- In chemistry, tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate is used as a linker in the synthesis of bifunctional molecules for targeted protein degradation .
Biology:
- In biological research, this compound is utilized in the development of PROTAC® molecules, which are designed to selectively degrade specific proteins within cells .
Medicine:
- In medicinal chemistry, it is explored for its potential in drug development, particularly in creating molecules that can target and degrade disease-causing proteins .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules function by binding to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
- Solubility: The target compound’s 2-aminoethyl group increases polarity, enhancing aqueous solubility compared to hydrophobic derivatives like boronate esters () or trifluoromethylphenyl analogs ().
- Stability: Unlike oxazolidinone derivatives (1a, 1b), which degrade in simulated gastric fluid , the target compound’s carbamate and amine groups likely confer greater stability under physiological conditions.
Key Research Findings
- Aminoethyl Advantage: The target compound’s primary amine allows for direct conjugation to carboxylic acids or activated esters, making it superior to analogues requiring complex coupling (e.g., ’s urea derivatives).
- Toxicity Profile : While the target compound exhibits moderate oral toxicity (H302), derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) may have higher metabolic stability but uncharacterized toxicity .
Biological Activity
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate (CAS No. 192130-34-0) is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl group, an aminoethyl side chain, and a piperazine core, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, applications in drug development, and relevant case studies.
- Molecular Formula : C₁₁H₂₃N₃O₂
- Molecular Weight : 229.32 g/mol
- CAS Number : 192130-34-0
- InChI Key : QSYTWBKZNNEKPN-UHFFFAOYSA-N
The compound's structure is characterized by the presence of multiple functional groups that facilitate interactions with biological targets.
The biological activity of tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate is primarily attributed to its ability to interact with various receptors and enzymes:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
- Receptor Modulation : The compound may act as a modulator for several neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions. Its structural similarity to known psychoactive compounds suggests possible applications in treating mood disorders .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit antimicrobial properties, which could be explored further for therapeutic applications against bacterial infections .
Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. (2013) evaluated the inhibitory effects of various piperazine derivatives on human acetylcholinesterase. The results indicated that certain modifications in the piperazine structure significantly enhanced inhibitory potency, suggesting that tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate could be developed as a therapeutic agent for conditions like Alzheimer's disease .
Study 2: Antimicrobial Properties
Research exploring the antimicrobial activity of piperazine derivatives found that compounds similar to tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate displayed significant activity against Gram-positive bacteria. The study highlighted the potential for these compounds in developing new antibiotics amid rising antibiotic resistance .
Applications in Pharmaceutical Development
The compound's unique properties make it a valuable intermediate in synthesizing pharmaceuticals targeting neurological disorders and infections:
- Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for developing treatments for Alzheimer's and other cognitive impairments.
- Antimicrobial Agents : The compound's demonstrated antimicrobial activity suggests possible applications in creating new antibiotics or adjunct therapies for existing antimicrobial treatments.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Acetylcholinesterase Inhibition | Increases acetylcholine levels | Alzheimer's disease treatment |
| Antimicrobial Activity | Inhibits bacterial growth | Development of new antibiotics |
| Receptor Modulation | Modulates neurotransmitter receptors | Treatment of mood disorders |
Q & A
Q. What are the optimized synthetic routes for tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with Boc-protected piperazine derivatives. A common approach includes nucleophilic substitution between N-Boc-piperazine and a pre-functionalized aryl halide (e.g., 4-(2-aminoethyl)phenyl bromide) in the presence of a base like triethylamine (Et₃N) in THF at 0–25°C . Catalysts such as Pd(PPh₃)₄ may be required for Suzuki-Miyaura coupling if boronate intermediates are used . Yield optimization requires precise control of temperature (e.g., 50–80°C for coupling reactions) and stoichiometric ratios (1:1.2 for aryl halide:piperazine). Purification via silica gel chromatography or recrystallization improves purity (>95%) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer : High-resolution techniques are essential:
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H), piperazine ring protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm). The aminoethyl group (-CH₂CH₂NH₂) appears as a triplet (δ 2.7–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion [M+H]⁺ (e.g., m/z 349 for C₁₈H₂₈N₃O₂⁺) .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline forms .
Q. What are the common functional group transformations possible with this compound?
- Methodological Answer : The aminoethyl group (-CH₂CH₂NH₂) enables diverse derivatization:
- Acylation : React with acyl chlorides (e.g., AcCl) in dichloromethane (DCM) with Et₃N to form amides .
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces imine intermediates to secondary amines .
- Boc Deprotection : Treat with HCl in dioxane (4 M, 25°C) to remove the tert-butyloxycarbonyl (Boc) group, exposing the piperazine amine for further coupling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the aminoethyl substituent?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing -NH₂ with -OH or -CF₃) .
- Biological Assays : Test analogs for receptor binding (e.g., GPCRs via radioligand displacement assays) or enzyme inhibition (e.g., kinase profiling) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the aminoethyl group and target proteins (e.g., dopamine D2 receptors) .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, temperature) .
- Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation affects potency .
- Control Compounds : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to calibrate assay sensitivity .
Q. What strategies are effective for resolving spectral overlaps in NMR analysis of this compound?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to correlate ¹H-¹³C signals, distinguishing aromatic protons from piperazine/aminoethyl groups .
- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening of -NH₂ protons .
- Variable Temperature NMR : Increase resolution by acquiring spectra at 40°C to reduce rotational isomerism in the piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
